N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(4-ethoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-3-27-15-5-4-6-17-19(15)23-21(30-17)25-18(9-12(2)24-25)22-20(26)13-7-8-14-16(10-13)29-11-28-14/h4-10H,3,11H2,1-2H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKBNWJUUMWMJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-[2-(4-ethoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-1,3-benzodioxole-5-carboxamide, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity. The primary target of these compounds is the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis.
Mode of Action
The compound interacts with its target, the DprE1 enzyme, inhibiting its function. This inhibition disrupts the cell wall biosynthesis of Mycobacterium tuberculosis, leading to the bacterium’s death. The exact interaction between the compound and the DprE1 enzyme is still under investigation.
Biochemical Pathways
The compound affects the biochemical pathway responsible for the cell wall biosynthesis of Mycobacterium tuberculosis. By inhibiting the DprE1 enzyme, the compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall. This disruption leads to the death of the bacterium.
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis. By disrupting the cell wall biosynthesis, the compound causes the death of the bacterium. This makes the compound a potential candidate for the development of new anti-tubercular drugs.
Biological Activity
N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This indicates a complex arrangement that may contribute to its pharmacological properties. The presence of the benzothiazole and pyrazole moieties is significant, as these structures are often associated with various biological activities.
Anticancer Activity
Recent studies have indicated that compounds related to benzothiazole derivatives exhibit promising anticancer properties. For instance, benzothiazole derivatives have shown significant activity against various cancer cell lines, with some demonstrating IC50 values comparable to established chemotherapeutics like doxorubicin . The mechanism of action typically involves the inhibition of critical cellular pathways such as histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 1.2 | HDAC Inhibition |
| Compound B | A549 (Lung) | 2.4 | Apoptosis Induction |
| This compound | TBD | TBD |
Antitubercular Activity
Another area of interest is the compound's potential antitubercular activity. Benzothiazole derivatives have been reported to exhibit strong inhibitory effects against Mycobacterium tuberculosis. The mechanism often involves targeting DprE1, a key enzyme in the mycobacterial cell wall synthesis pathway. Recent studies have demonstrated that certain benzothiazole derivatives possess better inhibition potency than traditional antitubercular agents .
Table 2: Antitubercular Activity Comparison
| Compound | MIC (µg/mL) | Reference Drug MIC (µg/mL) |
|---|---|---|
| Compound C | 0.5 | Isoniazid 0.2 |
| This compound | TBD | TBD |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism and mycobacterial survival.
- Cell Cycle Arrest : By interfering with cell cycle progression, the compound can induce apoptosis in cancer cells.
- Targeting Signaling Pathways : It may modulate critical signaling pathways that regulate cell proliferation and survival.
Case Studies
Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:
- Study on Cancer Cell Lines : A recent investigation assessed the anticancer effects of various benzothiazole derivatives on human cancer cell lines, noting a significant reduction in viability and induction of apoptosis .
- Antitubercular Efficacy : Another study demonstrated that specific benzothiazole compounds showed enhanced activity against multidrug-resistant strains of M. tuberculosis, suggesting their potential as novel therapeutic agents in tuberculosis treatment .
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, typically starting with the coupling of pyrazole and thiazole precursors. A common method includes:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-ketoesters.
- Step 2 : Introduction of the 4-ethoxybenzo[d]thiazol-2-yl group via nucleophilic substitution or Suzuki-Miyaura coupling.
- Step 3 : Attachment of the benzo[d][1,3]dioxole-5-carboxamide moiety through amide bond formation using coupling agents like EDCI/HOBt. Optimization Tips :
- Use anhydrous solvents (e.g., DMF or THF) and inert atmospheres to prevent hydrolysis of intermediates .
- Catalysts like Pd(PPh₃)₄ for cross-coupling reactions improve yields (65–80%) .
- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products .
Table 1 : Comparative Synthesis Routes
| Method | Catalyst | Yield (%) | Purity (HPLC) | Key Reference |
|---|---|---|---|---|
| Cyclocondensation + SNAr | None | 55 | 92% | |
| Suzuki Coupling | Pd(PPh₃)₄ | 78 | 95% |
Q. How is the compound’s structure confirmed, and what analytical techniques are critical?
Structural confirmation relies on:
- 1H/13C NMR : Identify protons and carbons in aromatic (δ 6.8–8.2 ppm) and ethoxy groups (δ 1.3–1.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₃H₂₀N₄O₃S) with <2 ppm error .
- IR Spectroscopy : Detect amide C=O stretching (~1650 cm⁻¹) and thiazole C=N (~1580 cm⁻¹) .
Q. What are common impurities encountered during synthesis, and how are they resolved?
- Byproducts : Unreacted pyrazole intermediates or oxidized thiazole derivatives.
- Resolution :
- Use silica gel chromatography (eluent: EtOAc/hexane gradient) to separate impurities .
- Recrystallization in ethanol/water improves purity (>98%) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved in structural assignments?
Discrepancies often arise from dynamic effects (e.g., rotational isomerism in amide bonds) or solvent interactions.
- Methodology :
- Perform variable-temperature NMR to observe coalescence of split peaks .
- Use 2D NMR (COSY, HSQC) to assign coupled protons and carbons unambiguously .
Q. What strategies optimize the compound’s solubility and stability for in vitro assays?
- Solubility :
- Use co-solvents like DMSO (≤5% v/v) or cyclodextrin inclusion complexes .
- Modify pH (6.5–7.4) for ionizable groups (e.g., pyrazole NH) .
- Stability :
- Store lyophilized samples at -20°C under argon to prevent oxidation of the thiazole ring .
- Conduct accelerated stability studies (40°C/75% RH) to identify degradation pathways (e.g., hydrolysis of the ethoxy group) .
Q. How can molecular docking predict the compound’s biological targets and mechanism of action?
- Protocol :
-
Prepare the compound’s 3D structure using tools like Open Babel (MMFF94 force field) .
-
Dock against kinase targets (e.g., EGFR, CDK2) using AutoDock Vina, prioritizing binding poses with ΔG ≤ -8 kcal/mol .
- Validation :
-
Compare docking results with experimental IC₅₀ values from kinase inhibition assays .
-
Mutagenesis studies (e.g., Ala-scanning) confirm critical residues in binding pockets .
Table 2 : Predicted Targets and Binding Affinities
Target PDB ID ΔG (kcal/mol) Experimental IC₅₀ (nM) EGFR Kinase 1M17 -9.2 120 ± 15 CDK2/Cyclin E 1WCC -8.5 450 ± 30
Q. How do structural modifications (e.g., ethoxy vs. methoxy groups) impact bioactivity?
- Case Study : Replacing the 4-ethoxy group with methoxy reduces metabolic stability (t₁/₂ from 4.2 h to 1.8 h in liver microsomes) due to decreased steric hindrance .
- SAR Insights :
- Ethoxy groups enhance hydrophobic interactions in kinase ATP-binding pockets .
- Methyl substitution on pyrazole improves selectivity against off-target enzymes (e.g., COX-2) .
Methodological Guidance
Q. What in vitro assays are recommended to evaluate kinase inhibition potential?
- Assays :
- ADP-Glo™ Kinase Assay : Quantify ATP consumption by target kinases (e.g., EGFR) .
- Cellular Proliferation (MTT) : Test IC₅₀ in cancer cell lines (e.g., HCT-116, MCF-7) .
Q. How can researchers resolve low reproducibility in synthetic yields?
- Root Causes : Moisture-sensitive intermediates or inconsistent catalyst activation.
- Solutions :
- Standardize anhydrous conditions using molecular sieves or Schlenk techniques .
- Pre-activate Pd catalysts with triphenylphosphine to ensure consistent coupling efficiency .
Data Contradiction Analysis
Q. Why do conflicting reports exist about the compound’s metabolic stability?
Discrepancies arise from:
- Assay Conditions : Microsomal stability varies with species (human vs. rat) and incubation time .
- Structural Analogs : Studies on similar benzo[d]thiazole derivatives may be misattributed .
- Resolution : Conduct cross-lab validation using standardized protocols (e.g., CYP3A4 isoform-specific assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
